Cas no 1369075-81-9 (1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid)
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid
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- Inchi: 1S/C14H9NO4/c16-13(12-6-3-7-19-12)15-8-10(14(17)18)9-4-1-2-5-11(9)15/h1-8H,(H,17,18)
- InChI Key: CILDCIGZSMAFLO-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(N1C=C(C(=O)O)C2C=CC=CC1=2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 384
- XLogP3: 2.5
- Topological Polar Surface Area: 72.4
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333681-1g |
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid |
1369075-81-9 | 95%+ | 1g |
$490 | 2021-08-18 | |
| Chemenu | CM333681-1g |
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid |
1369075-81-9 | 95%+ | 1g |
$539 | 2023-03-07 |
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid
Research Update on 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (CAS: 1369075-81-9)
1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid (CAS: 1369075-81-9) is a novel indole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique furan-indole hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, structural optimization, and pharmacological evaluation, aiming to elucidate its mechanism of action and therapeutic efficacy.
The synthesis of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid involves a multi-step process, starting from commercially available indole-3-carboxylic acid and furan-2-carbonyl chloride. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, making it more accessible for further biological studies. Notably, researchers have explored the use of green chemistry approaches, such as microwave-assisted synthesis, to enhance the efficiency of the reaction while minimizing environmental impact.
Pharmacological studies have revealed that 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid exhibits potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest its potential as a lead compound for the development of anti-inflammatory and neuroprotective agents. In vitro assays have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Additionally, preliminary in vivo studies in rodent models have shown promising results in mitigating neuroinflammation and improving cognitive function.
Structural-activity relationship (SAR) studies have been conducted to optimize the biological activity of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid. Modifications to the furan and indole moieties have led to the identification of analogs with enhanced potency and selectivity. For instance, the introduction of electron-withdrawing groups at specific positions of the indole ring has been shown to improve the compound's binding affinity to target enzymes. These insights are crucial for the rational design of next-generation derivatives with improved pharmacokinetic properties.
Despite its promising potential, challenges remain in the development of 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid as a therapeutic agent. Issues such as poor solubility and metabolic stability need to be addressed through further structural optimization. Recent efforts have focused on the development of prodrug strategies and nanoparticle-based delivery systems to enhance the compound's bioavailability and tissue distribution. These advancements hold great promise for translating the preclinical findings into clinical applications.
In conclusion, 1-(Furan-2-carbonyl)-1H-indole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and broad pharmacological profile make it a valuable candidate for further investigation. Ongoing research aims to explore its potential in other therapeutic areas, such as oncology and infectious diseases, while addressing the current limitations through innovative drug design and delivery approaches.
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